An In-depth Technical Guide to the Synthesis of 2-Iodopropene from Acetone
An In-depth Technical Guide to the Synthesis of 2-Iodopropene from Acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and validated multi-step synthesis of 2-iodopropene, a valuable vinyl iodide intermediate in organic synthesis, starting from the readily available reagent, acetone (B3395972). The core of this synthetic route involves the preparation of acetone hydrazone, followed by an oxidative iodination reaction that yields a mixture of 2,2-diiodopropane (B106524) and 2-iodopropene. A final elimination step can be employed to convert the remaining gem-diiodide to the desired product.
Overall Synthetic Pathway
The synthesis proceeds through the following key transformations:
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Hydrazone Formation: Acetone is condensed with hydrazine (B178648) to form acetone hydrazone.
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Oxidative Iodination (Barton Vinyl Iodide Synthesis): Acetone hydrazone is treated with iodine in the presence of a base, leading to the formation of 2,2-diiodopropane and 2-iodopropene.
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Elimination (Optional): If significant amounts of 2,2-diiodopropane are present after the second step, a dehydroiodination reaction is performed to yield additional 2-iodopropene.
Step 1: Synthesis of Acetone Hydrazone
This initial step involves the formation of acetone hydrazone from acetone. A well-established and reliable method for this conversion is adapted from Organic Syntheses.
Experimental Protocol
Materials:
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Acetone
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100% Hydrazine hydrate (B1144303)
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Sodium hydroxide (B78521) pellets
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Potassium hydroxide pellets
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Nitrogen gas
Procedure:
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Preparation of Anhydrous Hydrazine: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, heat 100% hydrazine hydrate with an equal weight of sodium hydroxide pellets under reflux for 2 hours. Distill the anhydrous hydrazine under a slow stream of nitrogen. Caution: Anhydrous hydrazine is highly reactive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.
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Reaction of Acetone Azine with Hydrazine: A mixture of acetone azine (1.00 mole) and anhydrous hydrazine (1.0 mole) is placed in a round-bottomed flask fitted with a reflux condenser. The mixture is heated at 100°C for 12-16 hours.
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Purification: The resulting acetone hydrazone is purified by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Acetone Azine | [1] |
| Reagents | Anhydrous Hydrazine | [1] |
| Reaction Time | 12-16 hours | [1] |
| Reaction Temperature | 100°C | [1] |
| Yield | Good | [1] |
Step 2: Oxidative Iodination of Acetone Hydrazone
This crucial step employs the Barton vinyl iodide synthesis, where the hydrazone is oxidized with iodine in the presence of a base. This reaction typically yields a mixture of the gem-diiodide (2,2-diiodopropane) and the vinyl iodide (2-iodopropene). The ratio of these products can be influenced by steric factors and reaction conditions.[1]
Reaction Mechanism
The reaction proceeds through a proposed mechanism involving an intermediate iododiazonium salt and/or an iodocarbonium ion.[2] The hydrazone is first oxidized by iodine to a diazo intermediate. Subsequent reaction with an iodine electrophile and loss of nitrogen gas generates an iodocarbonium ion. This cation can then either be trapped by an iodide ion to form the gem-diiodide or undergo elimination of a proton to yield the vinyl iodide.
Experimental Protocol
This protocol is based on the general procedure described by Pross and Sternhell for the oxidation of hydrazones.[2]
Materials:
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Acetone hydrazone
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Iodine (I₂)
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Triethylamine (Et₃N)
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Diethyl ether or other suitable aprotic solvent
Procedure:
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In a round-bottomed flask, dissolve acetone hydrazone in diethyl ether.
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Cool the solution in an ice bath.
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In a separate flask, prepare a solution of iodine in diethyl ether.
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Slowly add the iodine solution to the stirred solution of acetone hydrazone and triethylamine. The rate of addition should be controlled to maintain the reaction temperature.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
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The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The resulting crude product, a mixture of 2,2-diiodopropane and 2-iodopropene, can be purified by fractional distillation.
Quantitative Data
Based on the general findings of Pross and Sternhell for various hydrazones:[2]
| Parameter | Value |
| Base | Triethylamine |
| Products | Mixture of 2,2-diiodopropane and 2-iodopropene |
| Total Yield | 38-85% (for a range of hydrazones) |
Step 3: Dehydroiodination of 2,2-Diiodopropane (Optional)
If the product from Step 2 contains a significant amount of 2,2-diiodopropane, an elimination reaction can be performed to convert it to 2-iodopropene. This is a standard dehydrohalogenation reaction. The use of a strong, sterically hindered base is often preferred to minimize side reactions, although for this substrate, other strong bases can also be effective.
Experimental Protocol
Materials:
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Crude product mixture from Step 2 (containing 2,2-diiodopropane)
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Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Anhydrous solvent (e.g., THF, DMSO)
Procedure:
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Dissolve the crude product mixture in an anhydrous solvent in a round-bottomed flask under a nitrogen atmosphere.
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Add a solution or suspension of the strong base (e.g., potassium tert-butoxide) to the reaction mixture at room temperature or with cooling, depending on the reactivity.
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Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
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Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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After filtration and removal of the solvent, the 2-iodopropene can be purified by distillation.
Quantitative Data
While a specific yield for this reaction starting from 2,2-diiodopropane is not available in the searched literature, dehydrohalogenation reactions of this type generally proceed in high yield.
| Parameter | Value |
| Reaction Type | E2 Elimination |
| Reagents | Strong, non-nucleophilic base (e.g., t-BuOK, DBU) |
| Expected Yield | High |
Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for 2-iodopropene from acetone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
